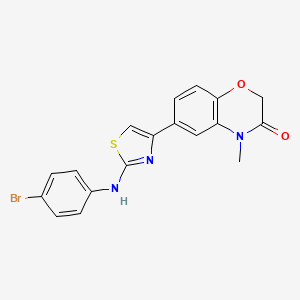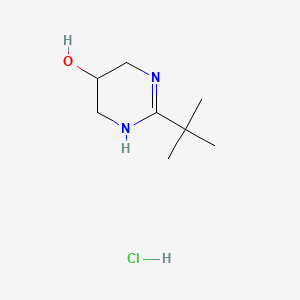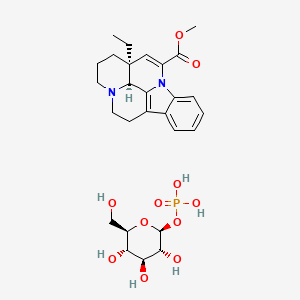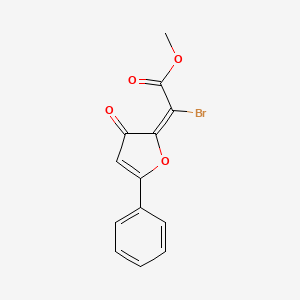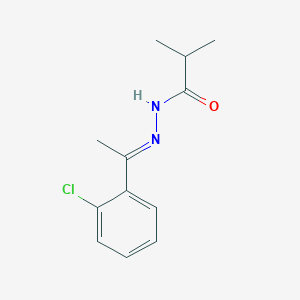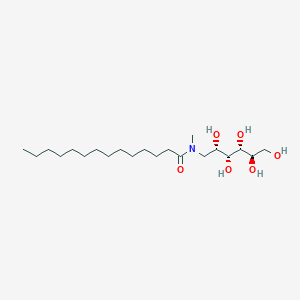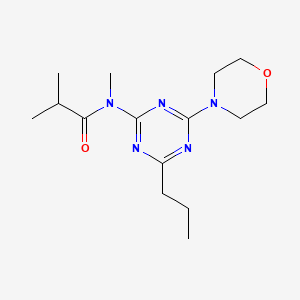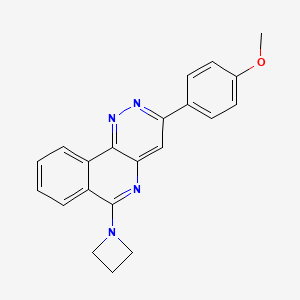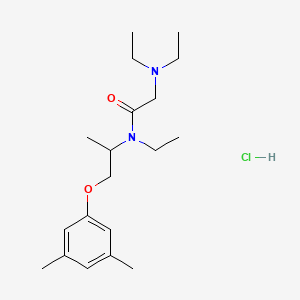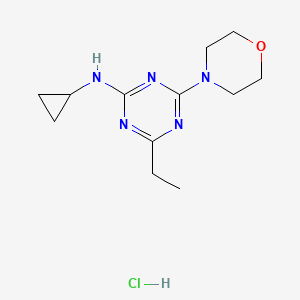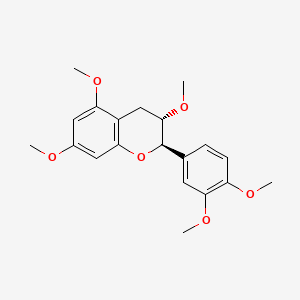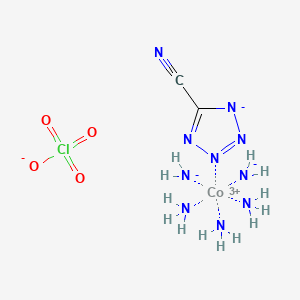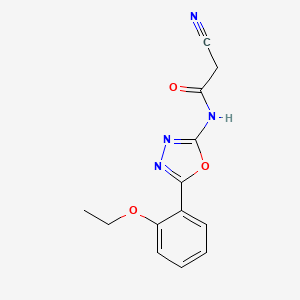
Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetamide group, a cyano group, and an oxadiazole ring, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through the reaction of an amine with an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenolic derivatives and quinones.
Reduction: Amines and other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, 2-cyano-N-(2-ethoxyphenyl)-: Similar structure but lacks the oxadiazole ring.
Acetamide, 2-cyano-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
Acetamide, 2-cyano-N-(5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)- is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds without the oxadiazole ring.
Propriétés
Numéro CAS |
160893-83-4 |
|---|---|
Formule moléculaire |
C13H12N4O3 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
2-cyano-N-[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H12N4O3/c1-2-19-10-6-4-3-5-9(10)12-16-17-13(20-12)15-11(18)7-8-14/h3-6H,2,7H2,1H3,(H,15,17,18) |
Clé InChI |
JDMDZOGZBIALGM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


